Pyrazine vs. Pyridine Heterocycle: Differential Impact on Biochemical Potency in PDE10A
In a disclosed PDE10A inhibitor optimization program, replacing the pyrazine ring of lead compound 3 (tetrahydropyran-pyrazine) with a pyridine ring to generate compound 4 led to an improvement in biochemical inhibitory activity, whereas the analogous modification on compound 5 (N-acetylpiperidine-pyrazine) to produce compound 6 did not improve activity [1]. This demonstrates that the pyrazine-to-pyridine switch is context-dependent, meaning the pyrazin-2-yloxy group in the target compound cannot be assumed to behave identically to a pyridin-2-yloxy group (CAS 1421500-71-1) without direct empirical comparison.
| Evidence Dimension | Biochemical PDE10A inhibitory activity (qualitative direction) |
|---|---|
| Target Compound Data | Not directly measured; retains pyrazine heterocycle (analogous to compounds 3 and 5) |
| Comparator Or Baseline | Pyridine analogs 4 and 6; compound 4 showed improved activity vs. 3; compound 6 showed no improvement vs. 5 |
| Quantified Difference | Non-quantitative; direction of change is scaffold-dependent (improvement in one context, no improvement in another) |
| Conditions | PDE10A enzymatic assay; crystal structure PDB 4phw; in vivo target occupancy at 10 mg/kg (compounds 3, 5, 6 achieved 86–91% occupancy) |
Why This Matters
Scientists selecting between the pyrazine (1421493-68-6) and pyridine (1421500-71-1) analogs for PDE10A or related CNS targets must commission head-to-head profiling because the outcome of this single-atom change is unpredictable based on public data.
- [1] PDB entry 4phw. (2014). Abstract: 'A second single atom modification from pyrazines 3 and 5 to pyridines 4 and 6 improved the inhibitory activity of 4 but not 6.' https://doi.org/10.2210/pdb4phw/pdb View Source
